molecular formula C28H20O2 B12499337 5-(1,2,2-Triphenylvinyl)isophthalaldehyde

5-(1,2,2-Triphenylvinyl)isophthalaldehyde

Cat. No.: B12499337
M. Wt: 388.5 g/mol
InChI Key: COSVIZATLNJZTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde typically involves the reaction of 1,2,2-triphenylvinyl bromide with isophthalaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-(1,2,2-Triphenylvinyl)isophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,2,2-Triphenylvinyl)isophthalaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde largely depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the aldehyde groups, which can participate in various nucleophilic addition and substitution reactions. In biological systems, its mechanism of action may involve interactions with cellular components, leading to changes in fluorescence properties that can be used for imaging purposes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,2,2-Triphenylvinyl)benzaldehyde
  • 5-(1,2,2-Triphenylvinyl)terephthalaldehyde
  • 4-(1,2,2-Triphenylvinyl)benzaldehyde

Uniqueness

5-(1,2,2-Triphenylvinyl)isophthalaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C28H20O2

Molecular Weight

388.5 g/mol

IUPAC Name

5-(1,2,2-triphenylethenyl)benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H20O2/c29-19-21-16-22(20-30)18-26(17-21)28(25-14-8-3-9-15-25)27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-20H

InChI Key

COSVIZATLNJZTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC(=C3)C=O)C=O)C4=CC=CC=C4

Origin of Product

United States

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